molecular formula C20H22BrN3O3S B300761 5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide

5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide

Cat. No. B300761
M. Wt: 464.4 g/mol
InChI Key: JHNDAGUNFMPKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BPTB, and its chemical formula is C21H26BrN3O3S.

Mechanism of Action

BPTB exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. HDAC is an enzyme that regulates gene expression and plays a role in cancer development. By inhibiting the activity of these enzymes, BPTB can reduce inflammation, provide pain relief, and inhibit cancer growth.
Biochemical and Physiological Effects:
BPTB has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models. It has also been shown to inhibit the activity of HDAC, leading to changes in gene expression. In addition, BPTB has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

BPTB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, it has been extensively studied, and its mechanism of action is well understood. However, BPTB also has some limitations. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. In addition, its solubility in water is limited, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on BPTB. One area of interest is the development of BPTB-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of BPTB's effects on epigenetic regulation, which may have implications for the treatment of various diseases. Furthermore, the development of new synthesis methods and modifications to the compound may lead to improved therapeutic efficacy and reduced side effects.

Synthesis Methods

The synthesis of BPTB involves the reaction between 5-bromo-2-methoxybenzoic acid and 3-aminobenzoic acid pentanoylthiosemicarbazide. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification through recrystallization.

Scientific Research Applications

BPTB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. BPTB has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been found to reduce inflammation and provide pain relief in animal models.

properties

Product Name

5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide

Molecular Formula

C20H22BrN3O3S

Molecular Weight

464.4 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H22BrN3O3S/c1-3-4-8-18(25)22-14-6-5-7-15(12-14)23-20(28)24-19(26)16-11-13(21)9-10-17(16)27-2/h5-7,9-12H,3-4,8H2,1-2H3,(H,22,25)(H2,23,24,26,28)

InChI Key

JHNDAGUNFMPKBH-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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